2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
Description
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H12F3N5S |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C13H12F3N5S/c1-7-4-2-3-5-8(7)9-6-10(13(14,15)16)19-12(18-9)21-20-11(17)22/h2-6H,1H3,(H3,17,20,22)(H,18,19,21) |
InChI Key |
IJPFPPSEHJKIID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with thiosemicarbazide and o-tolyl groups under specific conditions. The reaction might require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might include multiple steps such as purification, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to convert the thiosemicarbazide group to other functional groups.
Reduction: Reducing agents can be used to modify the pyrimidine ring or other substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might inhibit or modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Thiosemicarbazido-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group but shares similar properties.
6-(o-tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the thiosemicarbazide group but has similar structural features.
Uniqueness
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiosemicarbazide group, o-tolyl group, and trifluoromethyl group makes it distinct from other pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
